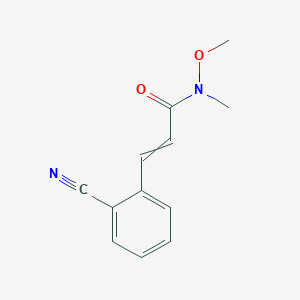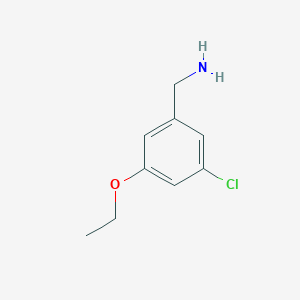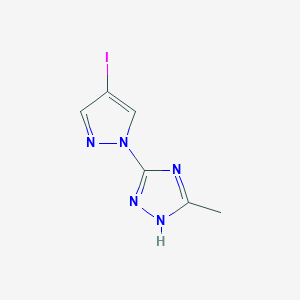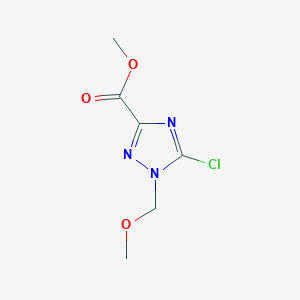![molecular formula C13H13FN2O4 B1413690 {1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 2173083-43-5](/img/structure/B1413690.png)
{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid” is not explicitly provided in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid” are not explicitly mentioned in the searched resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives : This compound and its derivatives, such as 2-iminoimidazolidin-4-one, have been synthesized through various chemical reactions. For instance, Shestakov, Sidorenko, and Shikhaliev (2007) detailed the synthesis of derivatives by cyclization of guanidines with ethyl bromoacetate and other compounds (Shestakov, Sidorenko, & Shikhaliev, 2007).
Anti-inflammatory and Analgesic Activities : Certain derivatives have shown potential anti-inflammatory and analgesic activities. Khalifa and Abdelbaky (2008) synthesized and evaluated derivatives for their anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity using a writhing test in mice (Khalifa & Abdelbaky, 2008).
Antimicrobial Activities : Some derivatives exhibit antimicrobial properties. Magd El-Din et al. (2007) synthesized compounds that showed antimicrobial activities upon evaluation (Magd El-Din et al., 2007).
Conformational Studies : Studies on the conformation of related compounds like hydantoin-5-acetic acid have been conducted, as illustrated by Gerhardt, Tutughamiarso, and Bolte (2012), who examined their conformational preferences (Gerhardt, Tutughamiarso, & Bolte, 2012).
Microwave Irradiation Effects : Rábarová et al. (2004) explored the effect of microwave irradiation on reactions involving active methylene compounds, including derivatives of the compound (Rábarová et al., 2004).
Synthesis and Characterisation : Patel, Mistry, and Desai (2009) focused on the synthesis and antimicrobial studies of related compounds, demonstrating the chemical diversity of these derivatives (Patel, Mistry, & Desai, 2009).
Interaction Studies : Vandyshev et al. (2015) studied the interaction of related compounds with other chemicals, highlighting their reactivity and potential applications (Vandyshev et al., 2015).
Docking Studies and Antimicrobial Evaluation : Spoorthy et al. (2021) conducted synthesis, characterisation, docking studies, and antimicrobial evaluation of related compounds, suggesting their potential in drug design (Spoorthy et al., 2021).
Photo-degradation Analysis : Wu, Hong, and Vogt (2007) performed a structural analysis of photo-degradation in compounds containing similar structures, which is crucial for understanding their stability and degradation pathways (Wu, Hong, & Vogt, 2007).
Anti-HIV Evaluation : Mahajan, Chikhalia, Pannecouque, and De Clercq (2012) synthesized and evaluated related compounds for anti-HIV effects, though they did not show specific anti-HIV activity (Mahajan et al., 2012).
Synthesis and Characterization : Sapnakumari et al. (2014) detailed the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound related to the subject chemical (Sapnakumari et al., 2014).
Antioxidant Activity : Chornous et al. (2013) synthesized and tested the antioxidant activity of related compounds, demonstrating their potential in oxidative stress management (Chornous et al., 2013).
Preparation and Biological Evaluation : Gagné-Boulet et al. (2021) prepared novel molecules related to this compound, evaluated their antiproliferative activity, and investigated their interactions with biological targets (Gagné-Boulet et al., 2021).
Wirkmechanismus
Target of Action
The compound, (1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl)acetic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives have been found to impact a wide range of biological activities , suggesting that this compound may affect multiple biochemical pathways
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[2-(4-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c14-9-3-1-8(2-4-9)5-6-16-12(19)10(7-11(17)18)15-13(16)20/h1-4,10H,5-7H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAUBDFQQPBGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C(NC2=O)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate](/img/structure/B1413609.png)












![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)